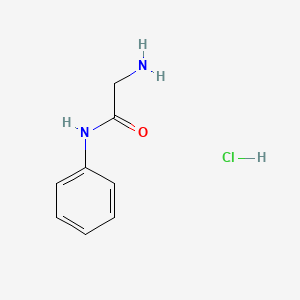

2-amino-N-phenylacetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJKZMFCHGHFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O.ClH, C8H11ClN2O | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminoacetanilide hydrochloride is a black solid. (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4801-39-2 | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetamide, 2-amino-N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycinanilide, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4801-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOACETANILIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542J36T8CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-N-phenylacetamide Hydrochloride

This guide provides a comprehensive overview of the synthesis of 2-amino-N-phenylacetamide hydrochloride, a compound of interest for researchers and professionals in drug development. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Strategic Approach to Synthesis: A Two-Step Pathway

The most common and efficient route to synthesize 2-amino-N-phenylacetamide hydrochloride involves a two-step process. This strategy prioritizes the formation of a stable intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution to introduce the amino group.

The overall synthetic transformation is as follows:

-

Step 1: Acylation of Aniline. Aniline is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-phenylacetamide. This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2]

-

Step 2: Amination of 2-chloro-N-phenylacetamide. The chloro group in the intermediate is displaced by an amino group, typically using ammonia, to yield 2-amino-N-phenylacetamide.

-

Step 3: Hydrochloride Salt Formation. The final product is then converted to its hydrochloride salt to improve its stability and solubility in aqueous solutions.

This methodical approach allows for better control over the reaction and facilitates the purification of the intermediate and the final product.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for optimizing the synthesis and troubleshooting potential issues.

Step 1: Formation of 2-chloro-N-phenylacetamide

The reaction between aniline and chloroacetyl chloride is a vigorous reaction that requires careful temperature control.[3] A base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[1][3]

The choice of solvent is also critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they do not participate in the reaction and can effectively dissolve the reactants.[1][3]

Step 2: Nucleophilic Substitution with Ammonia

The second step involves the displacement of the chloride ion by ammonia. This is a standard SN2 reaction where ammonia acts as the nucleophile. The reaction is typically carried out in a solvent that can facilitate the dissolution of both the organic substrate and the ammonia.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the scale of the synthesis.

Synthesis of 2-chloro-N-phenylacetamide (Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Aniline | 93.13 | 100 | 9.31 g (9.1 mL) |

| Chloroacetyl chloride | 112.94 | 105 | 11.86 g (8.4 mL) |

| Triethylamine | 101.19 | 110 | 11.13 g (15.3 mL) |

| Dichloromethane (DCM) | - | - | 200 mL |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (9.31 g, 100 mmol) and triethylamine (11.13 g, 110 mmol) in 100 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (11.86 g, 105 mmol) in 100 mL of anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature does not exceed 5°C.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of cold water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloro-N-phenylacetamide.

-

The crude product can be purified by recrystallization from ethanol.

Synthesis of 2-amino-N-phenylacetamide

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-chloro-N-phenylacetamide | 169.61 | 50 | 8.48 g |

| Aqueous Ammonia (28-30%) | - | - | 150 mL |

| Ethanol | - | - | 100 mL |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-chloro-N-phenylacetamide (8.48 g, 50 mmol) in 100 mL of ethanol.

-

Add 150 mL of concentrated aqueous ammonia.

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove excess ammonia and ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-amino-N-phenylacetamide.

Formation of 2-amino-N-phenylacetamide Hydrochloride

Procedure:

-

Dissolve the crude 2-amino-N-phenylacetamide in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of hydrochloric acid dropwise with stirring until the pH is acidic (pH ~1-2).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizing the Process

To better illustrate the workflow, the following diagrams outline the synthetic pathway and the general experimental procedure.

Caption: Synthetic pathway for 2-amino-N-phenylacetamide hydrochloride.

Caption: General experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aniline is toxic and can be absorbed through the skin. Handle with care and appropriate PPE.

-

Ammonia is a corrosive and pungent gas. All manipulations should be performed in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of 2-amino-N-phenylacetamide hydrochloride. By understanding the underlying chemical principles and adhering to the outlined protocols and safety precautions, researchers can confidently and reproducibly synthesize this valuable compound for their research and development endeavors.

References

- A facile amidation of chloroacetyl chloride using DBU. (n.d.). International Journal of Research in Pharmacy and Science.

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13. Retrieved from [Link]

-

Synthesis of N-phenyl-2-chloroacetamide. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-phenylacetamide Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-amino-N-phenylacetamide hydrochloride (CAS RN: 4801-39-2), a key intermediate and building block in pharmaceutical synthesis. As a molecule possessing a primary amine, a secondary amide, and an aromatic ring, its characteristics such as solubility, stability, and purity are critical determinants of its viability in drug development and manufacturing processes. This document details the identity, structural features, and key physical properties of the compound. Furthermore, it outlines authoritative analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. The causality behind experimental design and the interpretation of data are emphasized to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for assessing this compound.

Compound Identity and Structural Framework

The foundational step in any physicochemical analysis is the unambiguous confirmation of the compound's identity and structure. 2-amino-N-phenylacetamide hydrochloride, also known as 2-aminoacetanilide hydrochloride or glycinanilide hydrochloride, is the salt form of the parent compound 2-amino-N-phenylacetamide.[1] The hydrochloride form is often preferred in development to enhance stability and modulate solubility.

The key structural features—a protonated primary aliphatic amine (pKa determinant), a stable secondary amide linkage (susceptible to hydrolysis under harsh conditions), and a phenyl group (imparting hydrophobicity)—dictate its chemical behavior and analytical profile.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-N-phenylacetamide;hydrochloride | PubChem[1] |

| Synonyms | 2-Aminoacetanilide hydrochloride, Glycinanilide hydrochloride | PubChem[1] |

| CAS Number | 4801-39-2 | PubChem[1] |

| Molecular Formula | C₈H₁₁ClN₂O | PubChem[1] |

| Molecular Weight | 186.64 g/mol | PubChem[1] |

| SMILES | C1=CC=C(C=C1)NC(=O)CN.Cl | PubChem[1] |

| Parent Compound | 2-Amino-N-phenylacetamide (CAS: 28058-93-7) | Sigma-Aldrich[2] |

| Parent Mol. Weight | 150.18 g/mol | Sigma-Aldrich[2] |

Physical State and Thermal Analysis

Physical Description

The physical appearance of a compound is the first indicator of its purity. While one database from 1992 describes the compound as a "black solid," this is likely indicative of an impure or degraded sample.[1] High-purity 2-amino-N-phenylacetamide hydrochloride is expected to be a white to off-white crystalline solid. Any significant deviation from this appearance warrants further investigation into potential impurities or degradation pathways. The free base, 2-amino-N-phenylacetamide, is described as a solid.[2][3]

Melting Point

The melting point is a critical parameter for assessing purity and physical stability. A sharp melting range typically indicates high purity. An experimentally determined melting point for 2-amino-N-phenylacetamide hydrochloride is not widely reported in publicly available literature.

-

Contextual Data: For reference, the related compound 2-phenylacetamide has a melting point of 156 °C.[4]

-

Expert Insight: As a salt, the hydrochloride form is expected to have a significantly higher melting point than its parent base due to the strong ionic forces in the crystal lattice. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and identifying other thermal events, such as polymorphic transitions or decomposition.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. The presence of both a hydrophilic ammonium group and a hydrophobic phenyl ring suggests a complex solubility profile.

-

Aqueous Solubility: The compound has been reported to have low aqueous solubility, with one source stating it is less than 1 mg/mL at 21.5 °C (70.7 °F).[1] Another entry in the same database describes it as insoluble in water.[1] This limited aqueous solubility is a critical factor for consideration in designing both synthetic routes and potential formulations.

-

Organic Solvents: Solubility is expected to be higher in polar protic solvents like methanol and ethanol, where the solvent can interact with both the ionic and organic parts of the molecule.

Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the standard method for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation: Add an excess amount of 2-amino-N-phenylacetamide hydrochloride to a series of vials, each containing a different solvent system (e.g., water, pH 7.4 buffer, methanol, ethanol). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or rotating wheel is ideal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw a clear aliquot from the supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.5.

Caption: Workflow for equilibrium solubility determination.

Analytical and Spectroscopic Characterization

A suite of analytical techniques is required to confirm the structure, identity, and purity of 2-amino-N-phenylacetamide hydrochloride. The data presented here are based on established principles for analogous structures, providing a predictive framework for analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is indispensable for structural elucidation. For the hydrochloride salt in a solvent like DMSO-d₆:

-

Aromatic Protons: Expect a series of multiplets between δ 7.0-7.8 ppm corresponding to the five protons on the N-phenyl ring.

-

Amide Proton (-NH-): A broad singlet is expected at a downfield chemical shift (typically > δ 9.0 ppm).

-

Methylene Protons (-CH₂-): A singlet should appear around δ 3.5-4.5 ppm.

-

Ammonium Protons (-NH₃⁺): A very broad signal, often further downfield, will be present due to the protonated amine. This signal will be exchangeable with D₂O. The presence of this signal and its exchangeability is a key confirmation of the hydrochloride salt form.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR confirms the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A characteristic peak is expected around δ 168-172 ppm.

-

Aromatic Carbons: Multiple signals will appear in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂-): A signal is expected in the aliphatic region, typically around δ 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch (Ammonium): A very broad and strong absorption band from ~2500-3200 cm⁻¹ is characteristic of the -NH₃⁺ group.

-

N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹ corresponds to the secondary amide N-H.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the amide carbonyl group.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the spectrum would show the molecular ion for the free base.

-

Expected [M+H]⁺: The primary ion observed would correspond to the protonated parent compound (C₈H₁₀N₂O), with an expected m/z of approximately 151.09.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of 2-amino-N-phenylacetamide hydrochloride and for quantifying it in various matrices. A reverse-phase method is most appropriate.

-

Expert Insight: The primary amine provides a site for strong interaction with residual silanols on standard C18 columns, which can lead to poor peak shape (tailing). Using a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) is recommended. The mobile phase should be slightly acidic (e.g., containing 0.1% formic or trifluoroacetic acid) to ensure the primary amine remains protonated, which drastically improves peak symmetry and reproducibility.

Protocol 4.5.1: Purity Determination by Reverse-Phase HPLC-UV

-

Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 15 minutes, followed by a hold and re-equilibration. The gradient must be optimized to ensure separation from any potential impurities or degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at a suitable wavelength (e.g., 245 nm), determined by running a UV scan of the analyte.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.

-

Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Caption: Key stages in the HPLC method for purity assessment.

Chemical Stability

Assessing the intrinsic stability of a pharmaceutical compound is a non-negotiable step in early-phase development. The stability profile informs handling, storage conditions, and potential degradation pathways that may impact safety and efficacy. The amide and primary amine functionalities in 2-amino-N-phenylacetamide hydrochloride are key areas of focus.

-

Hydrolytic Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into aniline and 2-aminoacetic acid (glycine). Stability studies across a range of pH values (e.g., pH 2, 7, 9) are essential.

-

Oxidative Stability: The primary amine and the electron-rich aromatic ring can be susceptible to oxidation. Studies involving exposure to an oxidizing agent like hydrogen peroxide are necessary.

-

Photostability: Aromatic compounds can be sensitive to light. Photostability studies, exposing the solid and solution-state compound to controlled UV and visible light, are required to determine if light-protective packaging is necessary.

-

Thermal Stability: The stability of the compound at elevated temperatures should be assessed to understand risks during transport or processing (e.g., milling, drying).

Expert Insight: Forced degradation (stress testing) is the most efficient way to approach stability assessment. By intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl at 60 °C, 0.1 M NaOH at 60 °C, 3% H₂O₂), likely degradation products are rapidly generated. This process is crucial for developing a "stability-indicating" analytical method—an HPLC method that can separate the intact drug from all potential degradation products, ensuring accurate quantification over time.

Conclusion

The physicochemical properties of 2-amino-N-phenylacetamide hydrochloride are dictated by its key functional groups. Its limited aqueous solubility, the presence of a primary amine requiring careful chromatographic conditions, and the potential for hydrolytic degradation of the amide bond are the most critical characteristics for researchers and developers to consider. The analytical and experimental frameworks provided in this guide offer a robust starting point for the comprehensive characterization of this compound, ensuring that subsequent development efforts are built upon a foundation of scientific integrity and technical accuracy.

References

-

PubChem. (n.d.). 2-Aminoacetanilide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 2-Phenylacetamide | CAS#:103-81-1. Retrieved from [Link]

-

Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]

-

Roberts, M. F. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Analysis for Small Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-amino-N-phenylacetamide Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-amino-N-phenylacetamide hydrochloride, a glycinamide derivative with suspected neuromodulatory properties. In the absence of extensive direct research on this specific molecule, this document synthesizes findings from structurally analogous compounds to propose a multi-target hypothesis for its biological activity. We explore its potential roles as a modulator of ion channels, specifically Slack (KCNT1) potassium channels, and as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders. Detailed experimental protocols are provided to facilitate the validation of the proposed mechanisms.

Introduction and Chemical Identity

2-amino-N-phenylacetamide hydrochloride, also known by its synonyms 2-aminoacetanilide hydrochloride and glycinanilide hydrochloride, is a small molecule belonging to the glycinamide class of compounds. Its chemical structure consists of a phenylacetamide core with an amino group at the alpha-carbon.

| Identifier | Value |

| IUPAC Name | 2-amino-N-phenylacetamide;hydrochloride |

| CAS Number | 4801-39-2[1] |

| Molecular Formula | C₈H₁₁ClN₂O[1] |

| Molecular Weight | 186.64 g/mol [1] |

| SMILES | C1=CC=C(C=C1)NC(=O)CN.Cl[1] |

The structural similarity of 2-amino-N-phenylacetamide hydrochloride to known neurologically active compounds, particularly those with anticonvulsant and analgesic properties, suggests its potential for therapeutic application. This guide will delve into the plausible molecular mechanisms that may underlie these potential effects.

Proposed Mechanisms of Action

Based on the pharmacological profiles of structurally related glycinamide derivatives and other phenylacetamide-containing molecules, we propose a dual mechanism of action for 2-amino-N-phenylacetamide hydrochloride involving the modulation of both potassium channels and glutamate receptors.

Modulation of Slack (KCNT1) Potassium Channels

Recent research has identified 2-amino-N-phenylacetamide derivatives as inhibitors of Slack (Slo2.2) potassium channels, which are encoded by the KCNT1 gene.[2] Gain-of-function mutations in KCNT1 have been linked to severe early-onset epilepsies, making Slack channels a compelling target for anticonvulsant therapies.[3][4]

Causality of Action:

Inhibition of hyperactive Slack channels by a 2-amino-N-phenylacetamide derivative would lead to a reduction in potassium efflux from the neuron. This decrease in outward potassium current would help to repolarize the neuronal membrane, thereby dampening excessive neuronal firing and reducing seizure susceptibility. The phenylacetamide moiety is a common scaffold in a number of ion channel modulators, suggesting it may play a key role in the interaction with the Slack channel protein.

Proposed Signaling Pathway:

Caption: Proposed inhibitory action on Slack channels.

Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor

Several lines of evidence point towards the potential for glycinamide derivatives to interact with the glutamatergic system, particularly the NMDA receptor. The compound 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950), a structural analog, has been shown to prevent convulsions induced by NMDA.[5] NMDA receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission, and their overactivation is implicated in epileptogenesis and excitotoxicity.[6]

Causality of Action:

As an NMDA receptor antagonist, 2-amino-N-phenylacetamide hydrochloride could act in several ways:

-

Competitive Antagonism: Competing with the co-agonists glycine or D-serine at their binding site on the GluN1 subunit.

-

Non-competitive (Channel Blocking) Antagonism: Binding within the ion channel pore to physically obstruct the flow of Ca²⁺ and Na⁺ ions.[1]

By blocking NMDA receptor activation, the compound would reduce the influx of calcium, a key trigger for excitotoxic cascades and the generation of seizure activity.[1]

Proposed Signaling Pathway:

Caption: Proposed antagonism of the NMDA receptor.

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Electrophysiology: Patch-Clamp Analysis of Ion Channel Modulation

Objective: To determine the direct effect of 2-amino-N-phenylacetamide hydrochloride on Slack (KCNT1) channel currents.

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK293) expressing human KCNT1 channels.

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings.

-

Use a ramp voltage protocol to elicit Slack channel currents.

-

Establish a stable baseline recording.

-

-

Compound Application: Perfuse the cells with increasing concentrations of 2-amino-N-phenylacetamide hydrochloride.

-

Data Analysis: Measure the change in current amplitude at various voltages to determine the concentration-response relationship and calculate the IC₅₀ value.

Experimental Workflow:

Caption: Workflow for patch-clamp analysis.

In Vitro Pharmacology: NMDA Receptor Binding and Functional Assays

Objective: To assess the binding affinity and functional antagonism of 2-amino-N-phenylacetamide hydrochloride at the NMDA receptor.

Methodologies:

-

Radioligand Binding Assay:

-

Prepare rat cortical membrane homogenates.

-

Incubate membranes with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of 2-amino-N-phenylacetamide hydrochloride.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki).

-

-

Calcium Flux Assay:

-

Use primary neuronal cultures or a cell line expressing NMDA receptors.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with NMDA and glycine in the presence and absence of 2-amino-N-phenylacetamide hydrochloride.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader to assess functional antagonism.[7][8]

-

In Vivo Anticonvulsant Screening

Objective: To evaluate the efficacy of 2-amino-N-phenylacetamide hydrochloride in established animal models of epilepsy.

Models:

-

Maximal Electroshock (MES) Seizure Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[9][10]

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model is indicative of activity against absence seizures.[9][10]

-

6 Hz Psychomotor Seizure Model: This model is used to identify compounds effective against therapy-resistant partial seizures.[11]

General Protocol:

-

Animal Model: Use adult male Swiss mice or Sprague-Dawley rats.

-

Drug Administration: Administer 2-amino-N-phenylacetamide hydrochloride intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Seizure Induction: After a predetermined pretreatment time, induce seizures using the respective model's protocol.

-

Observation: Observe and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, seizure severity score in the scPTZ test).

-

Data Analysis: Determine the median effective dose (ED₅₀) for protection against seizures.

Quantitative Data Summary (Hypothetical):

| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | 6 Hz ED₅₀ (mg/kg, i.p.) |

| 2-amino-N-phenylacetamide HCl | TBD | TBD | TBD |

| Phenytoin (Reference) | ~9.5 | >80 | ~25 |

| Ethosuximide (Reference) | >150 | ~130 | >100 |

TBD: To be determined by experimental validation.

Conclusion

The available evidence from structurally related compounds strongly suggests that 2-amino-N-phenylacetamide hydrochloride possesses the potential for significant neuromodulatory activity. The proposed dual mechanism of action, involving inhibition of Slack potassium channels and antagonism of NMDA receptors, provides a solid foundation for further investigation into its therapeutic potential for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these hypotheses. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.

References

- Bialer, M., & Johannessen, S. I. (2010). Valproic acid: a new generation of antiepileptic drugs. Epilepsy Research, 89(2-3), 131-140.

- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2007).

- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.

-

Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6-Hz psychomotor seizure model of partial epilepsy. Epilepsy Research, 47(3), 217-227. Available at: [Link]

-

Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsia, 52(s8), 74-87. Available at: [Link]

-

PubChem. (n.d.). 2-Aminoacetanilide hydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.

- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The national institutes of health anticonvulsant drug development program: role of the contract sites in the discovery and development of new antiepileptic drugs. In Antiepileptic Drugs (pp. 39-50). Lippincott Williams & Wilkins.

-

Barcia, G., Fleming, M. R., Deligniere, A., Gazula, V. R., Brown, M. R., Langouet, M., ... & Nabbout, R. (2012). De novo mutations in KCNT1 cause malignant migrating partial seizures of infancy. Nature Genetics, 44(11), 1255-1259. Available at: [Link]

-

Spitznagel, B. D., Mishra, N. M., Qunies, A. M., Rottier, J. B., Johnson, R. M., Dejakaisaya, H., ... & Kyle, D. J. (2020). Structure–activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. ACS Medicinal Chemistry Letters, 11(7), 1423-1429. Available at: [Link]

- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.

-

Milligan, C. J., Li, M., Gazina, E. V., Heron, S. E., Nair, U., Trager, C., ... & Scheffer, I. E. (2014). KCNT1 mutations in seizure disorders. Neurology, 82(11), 950-958. Available at: [Link]

- Bialer, M., & Yagen, B. (2007). Valproic acid: a new generation of antiepileptic drugs. Epilepsy Research, 75(2-3), 71-84.

- Bialer, M. (2012). New antiepileptic drugs that are second generation to existing antiepileptic drugs.

- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Perucca, E., & Tomson, T. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy Research, 61(1-3), 1-48.

- Bialer, M., Johannessen, S. I., Levy, R. H., Perucca, E., Tomson, T., & White, H. S. (2013).

- Bialer, M., & White, H. S. (2010). Valproic acid and its derivatives: a new generation of antiepileptic drugs. Epilepsia, 51(s1), 2-16.

-

Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological Reviews, 51(1), 7-61. Available at: [Link]

- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy. Epilepsia, 52(4), 657-678.

- Löscher, W. (2017). An update on the discovery and development of new antiepileptic drugs. Expert Opinion on Drug Discovery, 12(8), 769-786.

- Rogawski, M. A. (2013). A new generation of antiepileptic drugs. Annual Review of Pharmacology and Toxicology, 53, 229-253.

-

Gower, A. J., & Tricklebank, M. D. (1988). Anticonvulsant efficacy/safety properties of 2-amino-N-(1, 2-diphenylethyl) acetamide hydrochloride. British Journal of Pharmacology, 94(3), 859-868. Available at: [Link]

- White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44(s7), 2-8.

- White, H. S., Smith, M. D., & Wilcox, K. S. (2007). Mechanisms of action of antiepileptic drugs. International Review of Neurobiology, 81, 85-110.

- Bialer, M., & Johannessen, S. I. (2008). Valproyl glycinamide. Neurotherapeutics, 5(1), 107-113.

- Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Perucca, E., & Tomson, T. (2002). Progress report on new antiepileptic drugs: a summary of the Sixth Eilat Conference (EILAT VI). Epilepsy Research, 51(1-2), 31-71.

- Bialer, M., & Yagen, B. (2007). Valproic acid and its derivatives. Epilepsy Research, 75(2-3), 71-84.

-

Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NMDA receptors: multiple sites and mechanisms. British Journal of Pharmacology, 157(8), 1311-1327. Available at: [Link]

-

Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2014). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PloS One, 9(9), e107498. Available at: [Link]

Sources

- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of the NMDA Receptor in the Anticonvulsant Effect of Ellagic Acid in Pentylenetetrazole-Induced Seizures in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpp.com [ijpp.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Early Research of 2-amino-N-phenylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on 2-amino-N-phenylacetamide hydrochloride, a molecule of interest within the broader class of phenylacetamide derivatives. While extensive early literature on this specific compound is sparse, this document synthesizes available information on its synthesis, characterization, and the historical context of related compounds that paved the way for its investigation. By examining the early exploration of the phenylacetamide scaffold, we can infer the initial scientific rationale and potential therapeutic avenues envisioned for this class of molecules. This guide serves as a foundational resource for researchers exploring the potential of 2-amino-N-phenylacetamide hydrochloride and its analogs in modern drug discovery.

Introduction: The Phenylacetamide Scaffold in Early Medicinal Chemistry

The late 19th and early 20th centuries marked a transformative period in medicinal chemistry, with the rise of synthetic organic chemistry providing a wealth of new compounds for therapeutic investigation. Among the early successes were derivatives of aniline, which led to the discovery of the first synthetic antipyretic and analgesic drugs. Acetanilide (N-phenylacetamide), a direct precursor in the conceptual lineage of 2-amino-N-phenylacetamide, was discovered to have antipyretic properties in 1886.[1] This discovery, alongside the subsequent development of phenacetin in 1887, established the phenylacetamide core as a pharmacologically significant scaffold.[1]

These early findings spurred further research into a wide array of substituted phenylacetamide derivatives, with chemists exploring the impact of various functional groups on the benzene ring and the acetamide moiety. The introduction of an amino group, as seen in 2-amino-N-phenylacetamide, was a logical progression in this exploration, aimed at modulating the compound's physicochemical properties and biological activity. The hydrochloride salt form would have been a standard approach to improve the compound's solubility and stability for potential pharmaceutical use.

Early Synthesis and Characterization

Retrosynthetic Analysis and Plausible Early Synthetic Routes

A plausible and historically consistent method for the synthesis of 2-amino-N-phenylacetamide would involve the amidation of a protected amino acid with aniline, followed by deprotection and salt formation. The most common approach would likely have been the reaction of chloroacetyl chloride with aniline to form 2-chloro-N-phenylacetamide, followed by nucleophilic substitution with ammonia or a protected amine.

Conceptual Early Synthetic Workflow:

Caption: Plausible early synthetic pathway to 2-amino-N-phenylacetamide hydrochloride.

Detailed Experimental Protocol (Hypothetical Reconstruction)

Based on common laboratory practices of the mid-20th century, a likely experimental protocol for the synthesis of 2-amino-N-phenylacetamide hydrochloride is outlined below. This protocol is a reconstruction and should be adapted and optimized based on modern safety standards and analytical techniques.

Part A: Synthesis of 2-chloro-N-phenylacetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable inert solvent such as benzene or toluene.

-

Addition of Acyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise via the dropping funnel with vigorous stirring. A mild base, such as sodium acetate, may be added to neutralize the hydrogen chloride byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 1-2 hours to ensure complete reaction.

-

Workup and Isolation: Cool the reaction mixture and filter to remove any precipitated salts. The filtrate is then washed sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-N-phenylacetamide.

-

Purification: The crude product can be purified by recrystallization from ethanol or a similar solvent.

Part B: Synthesis of 2-amino-N-phenylacetamide

-

Reaction Setup: In a sealed pressure vessel, dissolve the purified 2-chloro-N-phenylacetamide in a solution of alcoholic ammonia.

-

Amination Reaction: Heat the mixture at a temperature of 100-120 °C for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography.

-

Isolation: After cooling, the excess ammonia and solvent are removed under reduced pressure. The residue is then dissolved in water and extracted with a suitable organic solvent to remove any unreacted starting material.

Part C: Formation of the Hydrochloride Salt

-

Acidification: The aqueous solution containing 2-amino-N-phenylacetamide is acidified with concentrated hydrochloric acid until the pH is acidic.

-

Crystallization and Isolation: The solution is then cooled in an ice bath to induce crystallization of the hydrochloride salt. The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried under vacuum to yield 2-amino-N-phenylacetamide hydrochloride.

Physicochemical Characterization

The characterization of newly synthesized compounds in the early to mid-20th century relied on a set of classical analytical techniques.

| Property | Anticipated Value/Method | Rationale |

| Molecular Formula | C₈H₁₁ClN₂O | Based on the structure of 2-amino-N-phenylacetamide and the addition of one molecule of HCl. |

| Molecular Weight | 186.64 g/mol | Calculated from the atomic weights of the constituent elements. |

| Melting Point | To be determined experimentally | A sharp melting point would have been a key indicator of purity. |

| Solubility | Soluble in water and lower alcohols | The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. |

| Elemental Analysis | C, H, N, Cl percentages | Would have been performed to confirm the empirical formula. |

| Infrared Spectroscopy | Characteristic peaks for N-H, C=O, and aromatic C-H bonds | IR spectroscopy, which became more common mid-century, would have been used to identify key functional groups. |

Early Pharmacological Screening: A Landscape of Possibilities

Direct, published early pharmacological studies on 2-amino-N-phenylacetamide hydrochloride are not prominent in the historical record. However, based on the known biological activities of the broader phenylacetamide class, it is possible to infer the likely initial areas of therapeutic investigation.

Potential Therapeutic Targets and Screening Models

The primary pharmacological activities associated with early phenylacetamide derivatives were analgesic and antipyretic effects. Therefore, it is highly probable that 2-amino-N-phenylacetamide hydrochloride would have been subjected to similar screening paradigms.

Inferred Early Pharmacological Screening Cascade:

Caption: A hypothetical screening cascade for the early evaluation of 2-amino-N-phenylacetamide hydrochloride.

Modern research has expanded the known biological activities of phenylacetamide derivatives to include potential as anticancer, antidepressant, and antibacterial agents.[2][3][4] This highlights the rich and diverse pharmacological potential of this chemical scaffold.

Conclusion and Future Perspectives

The early research landscape for 2-amino-N-phenylacetamide hydrochloride is best understood through the lens of the broader historical development of phenylacetamide-based therapeutics. While specific seminal papers on this exact molecule are not readily apparent, its synthesis and potential pharmacological evaluation were logical extensions of the pioneering work on acetanilide and related compounds.

For contemporary researchers, 2-amino-N-phenylacetamide hydrochloride represents a foundational building block with untapped potential. Its simple structure and multiple reactive sites make it an attractive starting point for the development of novel derivatives with a wide range of potential therapeutic applications. The historical context provided in this guide serves as a valuable starting point for understanding the fundamental properties of this class of molecules and for inspiring new avenues of research in drug discovery and development.

References

-

Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. (URL: [Link])

-

Albertson, N. F. (1951). Asymmetric Enzymatic Synthesis of Amino Acid Anilides. Journal of the American Chemical Society, 73(1), 452–454. (URL: [Link])

-

Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(3), 373-390. (URL: [Link])

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. (URL: [Link])

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, C., & Li, Z. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 24(17), 3183. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ia600200.us.archive.org [ia600200.us.archive.org]

- 4. Beilsteins Handbuch der organischen Chemie: Gesamtregister für das Hauptwerk ... - Google Books [books.google.com]

A Comprehensive Technical Guide to the Potential Biological Activity of 2-amino-N-phenylacetamide Hydrochloride and its Analogs

Executive Summary

This technical guide provides an in-depth exploration of the potential biological activities of 2-amino-N-phenylacetamide hydrochloride. While direct experimental data on this specific compound is limited in publicly accessible literature, the core N-phenylacetamide scaffold is recognized as a "privileged structure" in medicinal chemistry.[1][2] This guide synthesizes information from closely related analogs and derivatives to build a robust hypothesis for its therapeutic potential. By examining the structure-activity relationships of these analogs, we can infer and propose promising avenues for investigation. The primary areas of focus, supported by substantial evidence from related compounds, are anticonvulsant, antimicrobial, and anticancer activities. For each potential application, this guide presents the underlying mechanistic rationale, evidence from analogous structures, and detailed, field-proven experimental protocols for validation.

Introduction to the 2-amino-N-phenylacetamide Scaffold

The N-phenylacetamide moiety is a cornerstone in the development of various therapeutic agents. Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bonds make it an ideal scaffold for interacting with a wide range of biological targets. The addition of a primary amino group, as in 2-amino-N-phenylacetamide, introduces a critical site for further functionalization and potential salt formation, enhancing solubility and bioavailability.

Chemical Profile of 2-amino-N-phenylacetamide Hydrochloride

-

IUPAC Name: 2-amino-N-phenylacetamide;hydrochloride[3]

-

Synonyms: Glycinanilide hydrochloride, 2-Aminoacetanilide hydrochloride[3]

-

CAS Number: 4801-39-2

-

Molecular Formula: C₈H₁₁ClN₂O[3]

-

Molecular Weight: 186.64 g/mol [3]

-

Structure:

Rationale for Investigation

The rationale for investigating 2-amino-N-phenylacetamide hydrochloride is rooted in the extensive biological activities demonstrated by its derivatives. The core structure represents a hybrid of glycine, a fundamental amino acid, and aniline, a common pharmacophore. This combination allows for diverse chemical modifications, leading to compounds with potential applications as anticonvulsants, antimicrobials, anti-inflammatory agents, and anticancer therapeutics.[1] The primary amino group provides a reactive handle for creating extensive chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR).[4]

General Synthesis and Characterization Workflow

A plausible and efficient method for synthesizing the parent compound and its derivatives is through the acylation of a substituted aniline with an appropriately protected glycine derivative, followed by deprotection.

Caption: General experimental workflow for synthesis and purification.

Potential Therapeutic Area 1: Anticonvulsant Activity

A significant body of research points to the potent anticonvulsant activity of N-arylacetamide derivatives.[5][6][7] This suggests that 2-amino-N-phenylacetamide hydrochloride is a prime candidate for evaluation as a novel anti-epileptic drug (AED).

Mechanistic Hypothesis

The anticonvulsant action of related compounds is often attributed to the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition. The phenylacetamide scaffold can interact with hydrophobic pockets in these protein targets.[8] For instance, some analogs block seizures induced by picrotoxin (a GABA-A receptor antagonist) but not those induced by bicuculline, suggesting a specific interaction within the GABA receptor complex that is distinct from the benzodiazepine binding site.[7]

Caption: High-level overview of potential anticonvulsant mechanisms.

Evidence from Analog Studies

Studies on various N-arylacetamide derivatives have consistently demonstrated efficacy in preclinical seizure models.

| Compound Class | Seizure Model | Key Findings | Reference |

| N-arylazole acetamides | MES, scMet | Showed significant anticonvulsant activity with low neurotoxicity. An alpha-naphthyl derivative had an ED₅₀ of 64.9 mg/kg in the MES test. | [5] |

| N-(phenylacetyl)trifluoromethanesulfonamides | MES, scMet | Exhibited significant activity and a larger protective index in mice than prototype drugs like phenytoin and valproate. | [7] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, scPTZ, 6 Hz | Demonstrated broad-spectrum anticonvulsant properties. The lead compound was also effective in a model of drug-resistant epilepsy. | [9] |

| 2-amino-N-(1,2-diphenylethyl)-acetamide HCl | Hypoxia, Ischemia | Showed good anticonvulsant efficacy and neuroprotective actions in rodent models. | [10] |

-

MES: Maximal Electroshock; scMet/scPTZ: Subcutaneous Metrazol/Pentylenetetrazole; ED₅₀: Median Effective Dose.

Experimental Protocol: In Vivo Anticonvulsant & Neurotoxicity Screening

A validated screening cascade is essential to identify anticonvulsant activity and rule out non-specific motor impairment. The workflow begins with two distinct seizure models (MES and scPTZ) and concludes with a neurotoxicity assessment.

Caption: Workflow for primary anticonvulsant and neurotoxicity screening.

Step-by-Step Methodology: Maximal Electroshock (MES) Test

-

Causality: This test identifies compounds that prevent the spread of seizures, a key characteristic of drugs effective against generalized tonic-clonic seizures.[6]

-

Animal Model: Male Swiss mice (20-25 g).

-

Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection. A typical dose range for initial screening is 30, 100, and 300 mg/kg.

-

Time to Peak Effect: Conduct the test at the time of predicted peak activity (e.g., 30 and 60 minutes post-injection).

-

Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Endpoint: The primary endpoint is the presence or absence of the hind limb tonic extensor component of the seizure. Protection is defined as the complete absence of this response.

-

Validation: A positive control (e.g., Phenytoin, 20 mg/kg) must be run in parallel to validate the assay sensitivity.

Potential Therapeutic Area 2: Antimicrobial Activity

The N-phenylacetamide structure is present in several known antimicrobial agents, and numerous studies have confirmed the antibacterial and antifungal potential of its derivatives.[2][11][12]

Mechanistic Hypothesis

The antimicrobial action could arise from several mechanisms. The amide bond is structurally reminiscent of the beta-lactam ring in penicillin, suggesting a potential interaction with penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[13] Alternatively, the lipophilic nature of the phenyl ring could facilitate membrane disruption or the inhibition of intracellular enzymes essential for microbial survival.

Evidence from Analog Studies

Derivatives of the core scaffold have shown promising activity against a range of clinically relevant pathogens.

| Compound Class | Test Organisms | Key Findings | Reference |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | S. aureus, P. aeruginosa, A. baumannii | All synthesized compounds exhibited moderate to high antibacterial activity, with zones of inhibition up to 24.5 mm. | [2] |

| N-arylazole acetamides | S. aureus, E. coli, P. aeruginosa, Candida species | Showed significant antifungal activity against various Candida species (MIC < 32 µg/mL). | [5] |

| N-phenylacetamide derivatives with thiazole moieties | Xanthomonas species | Displayed potent in vitro antibacterial activity against phytopathogenic bacteria, with one compound outperforming commercial bactericides. | [12] |

-

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol provides a quantitative measure of antimicrobial activity (MIC), which is the gold standard for susceptibility testing.[13]

-

Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Preparation: Prepare a stock solution of 2-amino-N-phenylacetamide hydrochloride in a suitable solvent (e.g., DMSO or water). Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls (Self-Validation):

-

Positive Control: Wells containing bacteria and broth but no compound (to confirm bacterial growth).

-

Negative Control: Wells containing broth only (to confirm sterility).

-

Solvent Control: Wells containing bacteria, broth, and the highest concentration of the solvent used (to rule out solvent toxicity).

-

Reference Standard: A known antibiotic (e.g., Tetracycline, Ciprofloxacin) run in parallel.[2]

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Endpoint Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Therapeutic Area 3: Anticancer Activity

The phenylacetamide scaffold has been increasingly recognized for its potential in oncology, with derivatives showing cytotoxic effects against various cancer cell lines.[1][14]

Mechanistic Hypothesis

The proposed anticancer mechanisms for phenylacetamide analogs are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways that promote cancer cell proliferation and survival.[15] The presence of the amide and phenyl groups allows for interactions with the active sites of enzymes like PARP-1 or the binding pockets of anti-apoptotic proteins.[15]

Caption: A potential simplified pathway for apoptosis induction.

Evidence from Analog Studies

In vitro studies have identified several phenylacetamide derivatives with potent cytotoxic activity.

| Compound Class | Cell Line | Key Findings | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate), MCF-7 (Breast) | Showed potent anticancer activity. A p-nitro substituted compound was the most active against MCF-7 (IC₅₀ = 100 µM). | [14] |

| Phenoxyacetamide derivatives | HepG2 (Liver) | A lead compound exhibited an impressive cytotoxic effect with an IC₅₀ of 1.43 µM, superior to the standard drug 5-Fluorouracil. | [15] |

| N-phenylacetamide-2-oxoindole conjugates | Various | Showed antiproliferative activity through inhibition of carbonic anhydrase. | [16] |

-

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a reliable, colorimetric method for assessing cell viability and determining the IC₅₀ of a potential anticancer compound.[1]

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The collective evidence from numerous studies on N-phenylacetamide derivatives strongly supports the hypothesis that 2-amino-N-phenylacetamide hydrochloride possesses significant, untapped biological potential. The most promising therapeutic avenues appear to be in the fields of neurology (anticonvulsants), infectious disease (antimicrobials), and oncology.

The path forward requires a systematic and rigorous evaluation of the parent compound using the validated protocols detailed in this guide. Future research should focus on:

-

Baseline Screening: Performing the anticonvulsant, antimicrobial, and cytotoxicity assays on 2-amino-N-phenylacetamide hydrochloride to establish its intrinsic activity.

-

Library Synthesis: Leveraging the primary amino group to synthesize a focused library of derivatives to explore the structure-activity relationship (SAR).

-

Mechanistic Studies: For active compounds, conducting further experiments (e.g., specific enzyme assays, receptor binding studies, cell cycle analysis) to elucidate the precise mechanism of action.

This foundational work will pave the way for potential lead optimization and the development of novel therapeutics based on this versatile and promising chemical scaffold.

References

-

Gürsoy, A., & Karali, N. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. [Link]

-

Deng, X., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. [Link]

-

Wu, Y-W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals. [Link]

-

Wu, Y-W., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

-

PubChem. 2-amino-N-phenylacetamide;chloride. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

-

PubChem. 2-Aminoacetanilide hydrochloride. National Center for Biotechnology Information. [Link]

-

Clark, R. L., et al. (1998). Synthesis and Evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as Anticonvulsant Agents. PubMed. [Link]

-

Palmer, G. C., et al. (1997). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. [Link]

-

Chawla, G., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. [Link]

-

Obara, P., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

Al-Ostath, A., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

Ghorab, M. M., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Asadi, M., et al. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. irejournals.com [irejournals.com]

- 3. 2-Aminoacetanilide hydrochloride | C8H11ClN2O | CID 458752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-Amino-2-phenylacetamide hydrochloride | 51703-58-3 [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. irejournals.com [irejournals.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-phenylacetamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive literature review of 2-amino-N-phenylacetamide hydrochloride, a versatile scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its synthesis, characterization, and the biological activities of structurally related compounds. While direct extensive research on this specific hydrochloride salt is limited, this guide synthesizes available data on closely related phenylacetamide derivatives to illuminate its potential applications.

Introduction: The Phenylacetamide Scaffold in Drug Discovery

The phenylacetamide core structure is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][3] The presence of an amide linkage and a phenyl group provides a robust framework for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening. 2-amino-N-phenylacetamide hydrochloride, with its primary amine and N-phenylacetamide functionalities, represents a key building block for the synthesis of novel therapeutic candidates. The hydrochloride salt form often enhances the solubility and stability of the parent compound, making it more amenable to pharmaceutical formulation.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 2-amino-N-phenylacetamide hydrochloride is not extensively documented, its properties can be inferred from its constituent parts and related compounds.

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C8H11ClN2O | [4] |

| Molecular Weight | 186.64 g/mol | [4] |

| Appearance | Likely a solid crystalline powder | [4] |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2-amino-N-phenylacetamide hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-phenylacetamide [3][5]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and a mild base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-